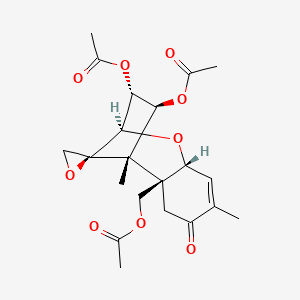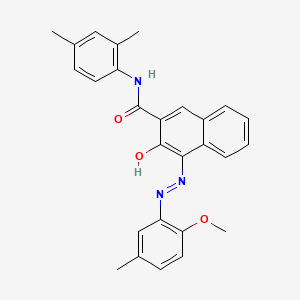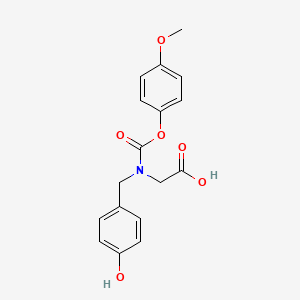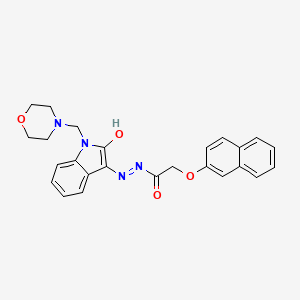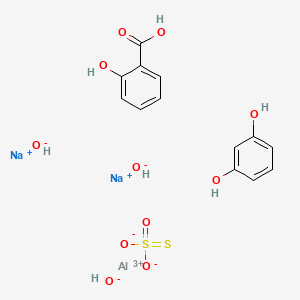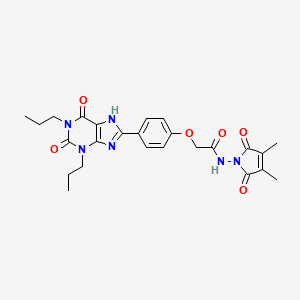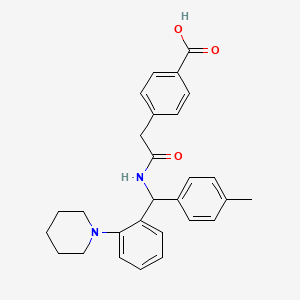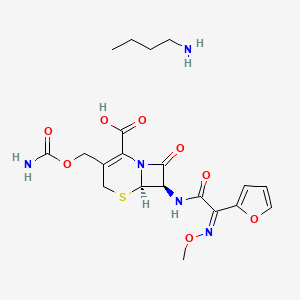
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement of a spiro-fused oxaspirodecane ring system with a chlorobenzoyl and methyl substituent. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-phenyl-1-oxaspiro(4.5)dec-3-en-2-one with 4-chlorobenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the ester linkage, yielding the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer agents.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- involves its interaction with specific molecular targets. The chlorobenzoyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the spirocyclic structure provides rigidity and spatial orientation. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- can be compared with similar compounds such as:
4-phenoxy-1-oxaspiro(4.5)dec-3-en-2-one: This compound lacks the chlorobenzoyl group, resulting in different chemical reactivity and biological activity.
4-(1-pyrrolidinyl)-1-oxaspiro(4.5)dec-3-en-2-one: The presence of a pyrrolidinyl group instead of a chlorobenzoyl group alters its interaction with molecular targets and its overall properties.
The uniqueness of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
86560-08-9 |
|---|---|
Molekularformel |
C17H17ClO3 |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
4-(4-chlorobenzoyl)-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C17H17ClO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
MEQBHSQVKSOTHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2(CCCCC2)OC1=O)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


